Phoenicoxanthin

Descripción

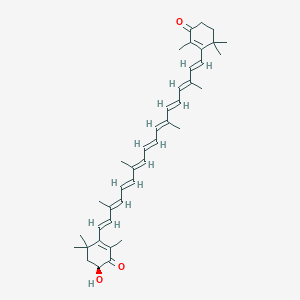

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C40H52O3 |

|---|---|

Peso molecular |

580.8 g/mol |

Nombre IUPAC |

(6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t37-/m0/s1 |

Clave InChI |

OOUTWVMJGMVRQF-NWYYEFBESA-N |

SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

SMILES isomérico |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |

SMILES canónico |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

Sinónimos |

adonirubin |

Origen del producto |

United States |

Natural Occurrence and Distribution in Biological Systems

Algal and Microbial Sources

Thraustochytrids and Specific Microalgae

Thraustochytrids, a group of heterotrophic marine protists, are recognized as significant producers of various carotenoids, including phoenicoxanthin. mdpi.comnih.govmdpi.com These single-celled eukaryotes, found in marine and estuarine environments, accumulate these pigments, which may offer protection against environmental stressors. mdpi.comnih.gov Specific genera like Schizochytrium and Aurantiochytrium have been identified as sources of this compound, alongside other carotenoids such as astaxanthin (B1665798), canthaxanthin (B1668269), and β-carotene. nih.govgoogle.com The production of these compounds is influenced by culture conditions. mdpi.com

Certain microalgae are also known to synthesize this compound. For instance, the green alga Haematococcus pluvialis, known for its accumulation of astaxanthin, also produces this compound as an intermediate in the biosynthetic pathway. ulisboa.ptrsc.org The presence of this compound has also been noted in other green algae like Chlorococcum. pnas.org

Bacterial and Fungal Species

This compound has been identified in various bacterial species. The marine bacterium Agrobacterium aurantiacum produces this compound as an intermediate in its astaxanthin biosynthesis pathway. asm.orgnih.gov The genes responsible for this conversion have been identified and studied, revealing that the enzymes involved have low substrate specificity, leading to the formation of several intermediate carotenoids, including this compound. asm.orgnih.govasm.org Other bacteria, such as those from the families Flavobacteriaceae and Erythrobacteraceae, are also known to accumulate carotenoids, with this compound being one of the potential compounds. researchgate.net

In the fungal kingdom, this compound is found in certain yeasts. The yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) is a well-studied example that synthesizes astaxanthin, with this compound being a key intermediate in the process. nih.govresearchgate.netnih.gov The conversion of other carotenoids to this compound and subsequently to astaxanthin is catalyzed by specific enzymes within the yeast. Cold-adapted fungi have also been identified as sources of various pigments, including this compound. mdpi.com

Avian Pigmentation Mechanisms

This compound plays a crucial role in the vibrant plumage of several bird species, most notably flamingos. flamingoatlas.orgresearchgate.netveteriankey.com Flamingos obtain carotenoids from their diet, which consists of algae and crustaceans. researchgate.netveteriankey.com They then metabolize these dietary carotenoids into other pigments, including canthaxanthin, astaxanthin, and this compound, which are deposited in their feathers, bills, and legs. flamingoatlas.orgresearchgate.net The intensity of this coloration is often linked to the bird's health and is a factor in mate selection. flamingoatlas.org

Besides flamingos, this compound (also referred to as adonirubin (B162380) in some ornithological literature) has been identified in the feathers of other bird species, such as the house finch (Carpodacus mexicanus). bioone.orgusf.eduunm.edu In these birds, the relative concentrations of different carotenoids, including this compound, determine the final hue of the plumage, which can range from yellow to red. bioone.org The presence of this compound in feathers indicates the bird's ability to metabolically modify dietary carotenoids. bioone.orgusf.edu It has also been found in manakins of the Pipra erythrocephala superspecies. usf.edu

Presence in Aquatic Organisms

This compound is found in a variety of aquatic animals, who, like birds, typically acquire it through their diet and subsequent metabolic conversions. researchgate.netfrontiersin.org It has been identified in crustaceans such as crayfish (Procambarus clarkii) and various prawn species. scispace.comkagoshima-u.ac.jpredalyc.org In these organisms, this compound is often an intermediate in the metabolic pathway leading to astaxanthin, the primary carotenoid responsible for the red coloration of cooked crustaceans. kagoshima-u.ac.jpredalyc.org

The compound is also present in some fish. researchgate.net While many fish accumulate astaxanthin directly, some have the metabolic capacity to convert other carotenoids, and this compound can be a product of these pathways. core.ac.uk For example, studies have shown that this compound can be detected in trout after the administration of other carotenoids. researchgate.net Its presence has also been noted in sea cucumbers. researchgate.net

Occurrence in Plant Systems (Naturally Occurring and Engineered Contexts)

While the biosynthesis of ketocarotenoids like this compound is rare in plants, it does occur in a few species. pnas.orgnih.gov For instance, it can be found in the petals of Adonis flowers. pnas.org

More significantly, advancements in biotechnology have enabled the production of this compound in genetically engineered plants. pnas.orgnih.gov Researchers have successfully engineered tomato plants to produce high levels of ketocarotenoids by introducing genes from the bacterium Brevundimonas sp.. pnas.orgnih.gov In these engineered tomatoes, the predominant ketocarotenoid produced was identified as fatty acid esters of this compound. nih.govresearchgate.net This demonstrates the potential for using plants as sustainable platforms for producing valuable carotenoids. nih.gov

Identification in Lichen Symbioses

Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, are known to produce a diverse array of chemical compounds, including carotenoids. Several studies have identified this compound in the thalli of various lichen species. scispace.comjst.go.jppbsociety.org.pl For example, it has been detected in lichens collected from diverse geographical locations such as the Upper Tracja Valley in Bulgaria and Antarctica. scispace.compbsociety.org.pl The presence of this compound, along with other ketocarotenoids like adonixanthin and canthaxanthin, suggests its role in the metabolic pathways within the lichen symbiosis. scispace.com

Interactive Data Table: Occurrence of this compound

| Biological System | Organism Group | Specific Examples |

| Microbial | Thraustochytrids | Schizochytrium sp., Aurantiochytrium sp. |

| Microalgae | Haematococcus pluvialis, Chlorococcum sp. | |

| Bacteria | Agrobacterium aurantiacum | |

| Fungi | Xanthophyllomyces dendrorhous | |

| Avian | Birds | Flamingo, House Finch, Manakin |

| Aquatic | Crustaceans | Crayfish, Prawn |

| Fish | Trout, Sea Cucumber | |

| Plant | Naturally Occurring | Adonis flowers |

| Engineered | Tomato (Solanum lycopersicum) | |

| Symbiotic | Lichens | Various species |

Biosynthesis and Metabolic Pathways of Phoenicoxanthin

Precursor Compounds and Early Carotenoid Pathway Steps

The journey to phoenicoxanthin begins with the universal precursors of carotenoids. The pathway initiates with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene (B131915), the first C40 carotenoid. mdpi.comresearchgate.net A sequence of desaturation steps, catalyzed by enzymes like phytoene desaturase, converts colorless phytoene into the red-colored lycopene (B16060). mdpi.comresearchgate.net

A critical branching point occurs with the cyclization of lycopene. The enzyme lycopene β-cyclase facilitates the formation of β-carotene, a molecule characterized by two β-ionone rings. mdpi.comresearchgate.net This cyclization step is pivotal as β-carotene serves as the direct precursor for a variety of xanthophylls, including this compound and astaxanthin (B1665798). mdpi.comresearchgate.net

Enzymatic Conversions Leading to this compound Formation

The transformation of β-carotene into this compound is orchestrated by two main classes of enzymes that introduce oxygen-containing functional groups onto the β-ionone rings.

Catalytic Roles of β-Carotene Ketolases (CrtW)

β-Carotene ketolases, commonly denoted as CrtW in bacteria or BKT in algae, are responsible for introducing a keto group at the C-4 position of the β-ionone ring. mdpi.comnih.gov These enzymes can convert β-carotene into echinenone (B51690) or canthaxanthin (B1668269). nih.gov The action of CrtW is a rate-limiting step in the production of ketocarotenoids. nih.gov The formation of this compound involves the ketolation of a hydroxylated precursor or the hydroxylation of a ketolated precursor like echinenone. researchgate.netnih.gov

Catalytic Roles of β-Carotene Hydroxylases (CrtZ and CrtS)

β-Carotene hydroxylases, such as CrtZ found in bacteria or CrtS in the yeast Xanthophyllomyces dendrorhous, introduce hydroxyl groups at the C-3 position of the β-ionone rings. mdpi.comresearchgate.netnih.gov The hydroxylation of β-carotene yields intermediates like β-cryptoxanthin and zeaxanthin (B1683548). nih.gov this compound (3-hydroxy-β,β-carotene-4,4'-dione) is formed when one ring of canthaxanthin is hydroxylated by CrtZ. genome.jprsc.orgnih.gov The interplay and substrate specificity of these hydroxylases and ketolases are crucial in determining the metabolic flow towards this compound and subsequently astaxanthin. nih.govasm.org

This compound as a Branch Point or Intermediate in Astaxanthin Biosynthesis Pathways

This compound is a well-established intermediate in the biosynthetic pathway leading to astaxanthin. researchgate.netnih.govnih.govasm.orgulisboa.pt The synthesis of astaxanthin from β-carotene requires the addition of two hydroxyl groups and two keto groups. This compound represents a molecule that has already undergone one hydroxylation and two ketolation steps (if derived from canthaxanthin) or one ketolation and one hydroxylation (if derived from other routes).

The conversion from β-carotene to astaxanthin can proceed through various routes, with this compound being a key junction. researchgate.netnih.govmdpi.com For example, β-carotene can be ketolated to canthaxanthin, which is then hydroxylated to astaxanthin via this compound. nih.govmdpi.com Alternatively, β-carotene can be hydroxylated to zeaxanthin, which is then ketolated to astaxanthin, a pathway where adonixanthin (3,3'-dihydroxy-β,β-caroten-4-one) is the direct precursor. nih.govasm.org The accumulation of this compound in some engineered organisms suggests that the final hydroxylation step to form astaxanthin can be a bottleneck. nih.govmdpi.com

Analysis of Alternative and Divergent Biosynthetic Routes

While the main pathways to astaxanthin are well-documented, the low substrate specificity of some β-carotene ketolases (CrtW) and hydroxylases (CrtZ) allows for a web of interconnected reactions rather than a single linear path. nih.govasm.org This enzymatic flexibility can lead to the formation of a variety of intermediates, including this compound, adonixanthin, 3-hydroxyechinenone (B1258826), and 3'-hydroxyechinenone. researchgate.netnih.govasm.org

Genetic and Metabolic Engineering Approaches for Phoenicoxanthin Research

Engineering Strategies in Prokaryotic Expression Systems (e.g., Escherichia coli)

Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of advanced genetic tools. The bacterium does not naturally produce carotenoids, making it a "clean" background for expressing heterologous pathways and analyzing the function of specific carotenogenic enzymes.

The synthesis of phoenicoxanthin in E. coli is typically achieved as part of an engineered pathway for astaxanthin (B1665798) production. The core strategy involves introducing a set of genes that convert the central metabolite farnesyl pyrophosphate (FPP) into β-carotene, followed by the expression of enzymes that add ketone and hydroxyl groups. This compound is a key intermediate in this process, formed from the precursor 3-hydroxyechinenone (B1258826).

Key enzymes and their genes required for this pathway include:

Geranylgeranyl pyrophosphate synthase (CrtE): Converts FPP to geranylgeranyl pyrophosphate (GGPP).

Phytoene (B131915) synthase (CrtB): Condenses two molecules of GGPP to form phytoene.

Phytoene desaturase (CrtI): Introduces double bonds into phytoene to produce lycopene (B16060).

Lycopene β-cyclase (CrtY): Cyclizes lycopene to form β-carotene.

β-carotene hydroxylase (CrtZ): Adds hydroxyl groups to the β-ionone rings of β-carotene.

β-carotene ketolase (CrtW): Adds keto groups to the β-ionone rings of β-carotene.

A critical challenge in producing a specific ketocarotenoid is balancing the activities of the β-carotene hydroxylase (CrtZ) and ketolase (CrtW). An imbalance can lead to the accumulation of various intermediates. For instance, in an engineered E. coli strain designed to produce astaxanthin, the accumulation of this compound and canthaxanthin (B1668269) was observed, indicating that the hydroxylation step might be less efficient than ketolation under certain expression conditions mdpi.com. In one study, an engineered strain produced a carotenoid mix containing 51.9% astaxanthin, 13.4% this compound, and 30.4% canthaxanthin mdpi.com. This highlights that this compound can be a significant product in engineered E. coli systems, even when it is an intermediate to another target compound mdpi.comcnjournals.com.

To optimize product profiles, researchers have explored creating fusion enzymes. By linking CrtZ and CrtW enzymes, it is possible to channel substrates more efficiently and reduce the leakage of intermediates like this compound and canthaxanthin nih.gov. Studies using E. coli for in vivo complementation assays showed that fusion enzymes where CrtZ was the N-terminal module were effective in producing astaxanthin while reducing the buildup of precursors nih.gov.

Table 1: Ketocarotenoid Distribution in an Engineered E. coli Strain

| Carotenoid | Percentage of Total Carotenoids |

| Astaxanthin | 51.9% |

| This compound | 13.4% |

| Canthaxanthin | 30.4% |

| Data sourced from a study on astaxanthin production in E. coli ZEAX (pZS-2crtWBsp) mdpi.com. |

Engineering Strategies in Eukaryotic Microorganisms (e.g., Xanthophyllomyces dendrorhous)

Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) is a red-pigmented yeast that naturally produces astaxanthin as its primary carotenoid, making it a subject of significant biotechnological interest akjournals.comoup.com. In its native biosynthetic pathway, this compound is a direct precursor to astaxanthin akjournals.com. The pathway proceeds from β-carotene through a series of oxidation steps catalyzed by an astaxanthin synthase (CrtS), a cytochrome P450 enzyme oup.com. The proposed sequence is the conversion of 3-hydroxyechinenone to this compound, which is then hydroxylated to form astaxanthin akjournals.com.

Random Mutagenesis: Traditional methods using chemical mutagens or UV radiation have been employed to generate strains with enhanced carotenoid production google.com. However, these mutants can be unstable, and the outcomes are unpredictable researchgate.net.

Targeted Gene Disruption and Overexpression: With the development of genetic tools for X. dendrorhous, researchers can now perform targeted modifications. For example, inactivating the gene responsible for the final conversion of this compound to astaxanthin could lead to strains that specifically accumulate this compound oup.com. Conversely, overexpressing upstream genes in the pathway can increase the metabolic flux towards all downstream carotenoids, including this compound oup.com. Site-directed mutations have sometimes resulted in an increased yield of non-astaxanthin carotenoids researchgate.net.

The regulation of carotenogenesis in this yeast is complex. While astaxanthin biosynthesis does not appear to be inducible by light in wild-type strains, production is influenced by the carbon source oup.comoup.com. For instance, growing X. dendrorhous on a non-fermentable carbon source like succinate (B1194679) can increase total carotenoid production threefold compared to growth on glucose oup.com. Such conditions can alter the expression levels of carotenogenic genes and thus the ratio of accumulated intermediates.

Plant Metabolic Engineering for Ketocarotenoid Accumulation (e.g., Tomato, Nicotiana glauca)

The production of ketocarotenoids like this compound is extremely rare in the plant kingdom, with Adonis aestivalis being one of the few known examples; however, this plant is not suitable for agriculture pnas.orgpnas.org. Metabolic engineering offers a viable strategy to produce these valuable compounds in high-biomass crops.

Significant success has been achieved in engineering tomato (Solanum lycopersicum) to produce ketocarotenoids. The strategy involved extending the native carotenoid pathway, which normally terminates at β-carotene and lycopene in the fruit. By introducing a bacterial β-carotene ketolase (CrtW) and a β-carotene hydroxylase (CrtZ), researchers redirected the flux from β-carotene towards ketocarotenoid synthesis pnas.orgpnas.org.

To further enhance production, these engineered lines were crossed with a tomato variety that naturally accumulates high levels of the precursor β-carotene pnas.orgeuropa.eu. The resulting plants produced high levels of ketocarotenoids, with this compound being the most abundant pnas.orgpnas.org. Detailed analysis revealed that the accumulated this compound was predominantly in the form of fatty acid esters (C14:0 and C16:0) and was present as the S stereoisomer pnas.orgpnas.orgeuropa.eu. In the engineered tomato line ZWRI, this compound esters constituted approximately 45% of the total carotenoids, with canthaxanthin making up another 35% pnas.orgeuropa.eu. The total ketocarotenoid content reached approximately 3 mg/g of the fruit's dry weight pnas.org.

Similar engineering efforts have been conducted in other plants, such as Nicotiana glauca and Nicotiana benthamiana nih.govcore.ac.uk. Transient expression of CrtZ and CrtW in N. benthamiana leaves also resulted in the accumulation of ketocarotenoid intermediates, including this compound. The use of fusion proteins (CrtZ-CrtW) in these systems was shown to reduce the levels of these intermediates compared to the expression of individual enzymes, suggesting a more streamlined conversion to the final product, astaxanthin nih.gov.

Table 2: Predominant Ketocarotenoids in Engineered Tomato Fruit (ZWRI Line)

| Ketocarotenoid | Form | Percentage of Total Carotenoids |

| This compound | Free and Esterified | ~45% |

| Canthaxanthin | Free | ~35% |

| Data sourced from chromatographic analysis of the ZWRI tomato line pnas.orgeuropa.eu. |

Regulation of Gene Expression and Metabolic Flux in Engineered Pathways

The efficient production of a target compound like this compound in a heterologous host requires careful management of gene expression and metabolic flux nsf.gov. Introducing a new biosynthetic pathway places a burden on the host cell, competing for essential precursors and energy that are also needed for cell growth and maintenance escholarship.org. This conflict often leads to suboptimal yields or growth inhibition.

Key regulatory considerations include:

Balancing Enzyme Expression: As seen in E. coli, the relative activities of enzymes in a pathway are crucial. The accumulation of intermediates like this compound or canthaxanthin is often a direct result of an imbalance between hydroxylase and ketolase activity mdpi.com. Promoter engineering and adjusting gene copy numbers are common strategies to fine-tune expression levels and optimize the metabolic flow towards the desired product nih.gov.

Dynamic Regulation: Advanced strategies involve implementing dynamic control circuits that regulate pathway gene expression in response to the cell's physiological state nsf.govescholarship.org. For instance, a pathway could be programmed to activate only after the cell culture has reached a certain density, thus separating the growth phase from the production phase. This "autonomous dynamic regulation" minimizes the metabolic burden during growth and maximizes biosynthesis efficiency escholarship.org.

Metabolic Homeostasis: The introduction of a foreign pathway and the accumulation of non-native metabolites can trigger a global response from the host cell. In ketocarotenoid-producing tomatoes, researchers observed significant reprogramming of metabolism and gene expression nih.gov. This included changes in core pathways like photosynthesis, glycolysis, and the TCA cycle, as the plant cell adapted to maintain homeostasis. The metabolism and the expression of genes are, therefore, reciprocally regulated nih.govnih.gov.

Pathway-Level vs. Individual Gene Regulation: Research suggests that flux changes in a metabolic pathway often correlate better with expression changes across the entire pathway rather than with the expression level of a single enzyme embopress.org. This implies that coordinated regulation of all pathway genes is more effective for controlling metabolic output.

Comparative Analysis of Different Engineered Biosynthetic Systems

The choice of an expression system for producing this compound involves trade-offs between engineering complexity, yield, and the biochemical nature of the final product.

Escherichia coli serves as an excellent research platform for rapid pathway prototyping and enzyme characterization due to its simple genetics and fast growth. However, achieving a high yield of a single, pure ketocarotenoid is challenging due to the need to precisely balance multiple enzymes mdpi.com. The accumulation of this compound is often as part of a mixture with other ketocarotenoids like canthaxanthin and astaxanthin mdpi.com.

Xanthophyllomyces dendrorhous offers the advantage of having a native carotenoid pathway that already produces this compound as an intermediate akjournals.com. Engineering efforts can focus on modifying the existing pathway, for example, by blocking the final step to astaxanthin, which could lead to specific accumulation of this compound. However, as a eukaryotic system, its genetic manipulation is more complex than that of E. coli oup.com.

Plants , such as tomato, represent a highly scalable and potentially cost-effective production system, turning the crop into a biofactory pnas.org. A unique feature of the engineered tomato system is the accumulation of this compound as fatty acid esters, a form that may have different stability or bioavailability properties pnas.orgeuropa.eu. While the engineering process is lengthy, the potential for large-scale agricultural production is a significant advantage. The accumulation within a fruit also provides a "generally recognized as safe" (GRAS) matrix that may require minimal downstream processing for certain applications pnas.orgpnas.org.

Table 3: Comparison of Engineered Systems for this compound Production

| Feature | Escherichia coli | Xanthophyllomyces dendrorhous | Engineered Tomato |

| Native Pathway | None | Produces this compound as an astaxanthin precursor. akjournals.com | None |

| Engineering Strategy | Introduction of a complete multi-gene pathway. mdpi.com | Modification of the endogenous pathway (e.g., gene knockout). oup.com | Introduction of key enzymes (CrtW, CrtZ) and precursor enhancement. pnas.org |

| Primary Challenge | Balancing enzyme activities to avoid intermediate mixtures. mdpi.com | Complex genetics; potential for unstable mutants. researchgate.netoup.com | Long development time; potential for metabolic burden on the plant. nih.gov |

| Form of this compound | Free form. | Free form. | Primarily fatty acid esters. pnas.orgeuropa.eu |

| Key Advantage | Rapid prototyping and enzyme studies. | Potential for high-density fermentation. | Scalable agricultural production; GRAS matrix. pnas.org |

Advanced Analytical Methodologies for Phoenicoxanthin Research

Extraction and Sample Preparation Techniques from Diverse Biological Matrices

The extraction of phoenicoxanthin, like other carotenoids, from biological matrices is a critical first step that significantly influences the accuracy of subsequent analyses. Carotenoids are lipophilic compounds, often found esterified with fatty acids or bound within protein complexes inside the cell. researchgate.net Their inherent sensitivity to light, heat, oxygen, and acids requires carefully controlled extraction conditions to prevent degradation and isomerization. researchgate.net

Key considerations for the extraction and sample preparation of this compound include:

Solvent Selection: The choice of solvent is crucial for efficiently solubilizing this compound while minimizing the co-extraction of interfering substances. Common solvents include acetone (B3395972), ethanol, methanol, hexane, and chloroform, often used in mixtures to optimize polarity. researchgate.net For instance, in studies involving engineered tomatoes, acetone was used as the primary extraction solvent. europa.eu

Matrix Disruption: To release the carotenoids from the cellular matrix, mechanical homogenization or grinding of the sample is often necessary. For dried materials, rehydration may be required to improve extraction efficiency. spectroscopyonline.com

Saponification: Biological extracts often contain chlorophylls (B1240455) and lipids (fats and oils) that can interfere with chromatographic analysis. researchgate.net Saponification, or alkaline hydrolysis using a reagent like potassium hydroxide, is a common step to remove these compounds. This process also serves to hydrolyze carotenoid esters, such as this compound esters, to their free form, which simplifies analysis. pnas.org

Protection from Degradation: All procedures should be carried out in the dark or under dim light to prevent photo-isomerization and photodestruction. researchgate.net To prevent oxidation, an inert atmosphere (e.g., nitrogen gas) is often used, especially during heating steps. researchgate.net

Purification: Following initial extraction, techniques like solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the target analytes. nih.gov This helps to remove polar and non-polar interferences that could affect the chromatographic separation and detection.

| Parameter | Consideration & Rationale | Common Methods/Reagents | Reference |

|---|---|---|---|

| Sensitivity | This compound is susceptible to degradation from light, heat, and oxygen. | Work under dim light, use inert atmosphere (nitrogen), avoid high temperatures. | researchgate.net |

| Solubility | Lipophilic nature requires organic solvents for effective extraction. | Acetone, ethanol, hexane, methanol, often in mixtures. | researchgate.neteuropa.eu |

| Interference Removal | Co-extraction of chlorophylls and lipids can interfere with analysis. | Saponification (alkaline hydrolysis) using potassium hydroxide. | |

| Sample Cleanup | Further purification is often needed to remove matrix components. | Solid-Phase Extraction (SPE). | nih.gov |

Chromatographic Separation Methods for this compound and Its Isomers

Chromatography is the cornerstone for separating this compound from other carotenoids and compounds present in the extract. The choice of technique depends on the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of carotenoids. openaccessjournals.comresearchgate.net In the context of this compound research, HPLC is used to check the purity of extracts and to quantify the compound in various mixtures. researchgate.netchromatographytoday.com The system uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. researchgate.net For carotenoid analysis, HPLC systems are commonly equipped with a UV-Vis or photodiode array (PDA) detector, which measures the absorbance of the eluting compounds. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 µm) and can withstand much higher system pressures. ijsrtjournal.com This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. ijariie.com UPLC has been successfully applied in the analysis of this compound from genetically engineered tomatoes, allowing for detailed profiling of the complex ketocarotenoid content. researchgate.net The enhanced separation efficiency of UPLC is particularly valuable for resolving closely related carotenoid isomers. americanpharmaceuticalreview.com

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Reference |

|---|---|---|---|

| Particle Size | Typically 3-5 µm | Sub-2 µm (<2 µm) | ijsrtjournal.comijariie.com |

| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) | |

| Analysis Time | Longer | Significantly shorter (faster) | ijsrtjournal.comamericanpharmaceuticalreview.com |

| Resolution | Good | Higher, allowing for better separation of complex mixtures | ijariie.comresearchgate.net |

| Sensitivity | Standard | Enhanced, beneficial for trace analysis | ijariie.com |

This compound possesses a chiral center at the C3' position of its β-ionone ring, meaning it can exist as two different stereoisomers (enantiomers): (3'S)-phoenicoxanthin and (3'R)-phoenicoxanthin. Enantiomers have identical physical properties except for their interaction with polarized light, and they cannot be separated by standard achiral chromatography. chromatographyonline.com Chiral chromatography, which employs a chiral stationary phase (CSP), is necessary to resolve these isomers. csfarmacie.cz The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation. chromatographyonline.com This technique has been crucial in determining the stereoisomeric configuration of this compound produced in biological systems. For example, analysis via liquid chromatography on a chiral column revealed that this compound biosynthesized in engineered tomatoes exists exclusively in the (3'S) configuration. pnas.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Spectroscopic Identification and Structural Characterization

Following chromatographic separation, spectroscopic methods are used to confirm the identity and structure of this compound.

UV/Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids. upi.edu The color of these compounds is due to the presence of a chromophore, which is the part of the molecule responsible for light absorption. msu.edu In this compound, the chromophore is the long system of conjugated double bonds in its polyene chain. bspublications.net This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light in the visible region of the electromagnetic spectrum. libretexts.org

The UV-Vis spectrum of a compound provides key information, including its wavelength of maximum absorbance (λmax). For this compound, the λmax is typically recorded at approximately 470 nm in common organic solvents. europa.euresearchgate.net This characteristic absorbance is used for its detection and quantification in chromatographic analyses, such as HPLC and UPLC. researchgate.netresearchgate.net

| Spectroscopic Parameter | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Chromophore | The part of a molecule responsible for light absorption. | The extended system of conjugated double bonds in the polyene backbone. | msu.edubspublications.net |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance has its strongest photon absorption. | Approximately 470 nm, used for detection and quantification. | europa.euresearchgate.net |

| Principle of Detection | Absorption of photons promotes electrons from the ground state to an excited state. | The energy required for the π → π* transition in the conjugated system falls within the visible light range. | libretexts.org |

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of compounds. msu.eduwikipedia.org In the context of this compound research, tandem mass spectrometry (MS/MS) is particularly valuable for detailed molecular fragmentation analysis. nih.gov This process involves the dissociation of energetically unstable molecular ions into smaller fragment ions. wikipedia.org The resulting fragmentation patterns serve as a "fingerprint," aiding in the structural elucidation and identification of the molecule. msu.eduwikipedia.org

High-resolution MS/MS has been instrumental in identifying this compound and its derivatives. For instance, in a study on genetically engineered tomatoes, high-resolution MS/MS was employed to identify fatty acid esters of this compound, specifically C14:0 and C16:0 esters. pnas.orgeuropa.euresearchgate.net The analysis involved separating the compounds using High-Performance Liquid Chromatography (HPLC) before online MS analysis. The mass spectrometer settings, such as capillary and atmospheric pressure chemical ionization (APCI) vaporization temperatures, were precisely controlled to achieve optimal ionization and fragmentation. pnas.org A full MS scan was performed to determine the mass of the intact molecular ions, followed by MS/MS scans to record the fragmentation spectra. pnas.org

The fragmentation of carotenoids like this compound often involves the cleavage of the polyene chain and the loss of specific functional groups. The resulting fragment ions provide information about the structure of the original molecule. msu.edu In a study of the microalga Isochrysis galbana, this compound was detected with its [M+H]⁺ ion at m/z 581.3964, and its fragmentation pattern was analyzed to confirm its identity. mdpi.com Similarly, in the analysis of the thraustochytrid strain CHN-1, HPLC-MS was used to identify this compound alongside other carotenoids like astaxanthin (B1665798) and canthaxanthin (B1668269). tandfonline.com

The table below summarizes the application of MS and MS/MS in the analysis of this compound in different biological sources.

| Biological Source | Analytical Technique | Key Findings | Reference |

| Genetically Engineered Tomato | HPLC-High-Resolution MS/MS | Identification of free and esterified (C14:0 and C16:0) this compound. | pnas.orgeuropa.euresearchgate.net |

| Isochrysis galbana | UHPLC-Q-Exactive Focus Orbitrap LCMS/MS | Detection of this compound with [M+H]⁺ ion at m/z 581.3964. | mdpi.com |

| Thraustochytrium CHN-1 | HPLC-MS | Identification of this compound as one of the carotenoid pigments. | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including complex carotenoids like this compound. nih.govjchps.comresearchgate.net This technique provides information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), allowing for the determination of the molecule's connectivity and stereochemistry. nih.govjchps.com While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are often essential for unambiguously assigning all proton and carbon signals in complex structures. nih.govresearchgate.net

Although specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, the principles of NMR spectroscopy are broadly applicable to its structural analysis. zu.edu.pkrsc.org For instance, in a study of xanthone (B1684191) derivatives, various 1D and 2D NMR techniques were described as crucial for their structural elucidation, a process that would be analogous for this compound. nih.govresearchgate.net The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, and coupling patterns between adjacent nuclei reveal the connectivity of the carbon skeleton. jchps.com

In the broader context of carotenoid research, NMR has been used to differentiate isomers and determine the configuration of chiral centers. researchgate.net For example, the stereoisomer of this compound in genetically engineered tomatoes was determined to have an S configuration, a finding that would typically be confirmed using NMR techniques in conjunction with other methods. pnas.orgeuropa.euresearchgate.net The use of shift reagents can also aid in resolving overlapping signals in the NMR spectrum. rsc.org

The following table outlines the general application of NMR spectroscopy in the structural elucidation of complex organic molecules, which is directly relevant to this compound research.

| NMR Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Information about the number, type, and connectivity of protons. jchps.com | Elucidates the proton framework of the this compound molecule. |

| ¹³C NMR | Information about the carbon skeleton of the molecule. nih.gov | Determines the number and type of carbon atoms in this compound. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlations between nuclei, revealing detailed connectivity. nd.edu | Unambiguously assigns all proton and carbon signals and confirms the overall structure of this compound. |

Emerging Spectroscopic Techniques for Molecular Fingerprinting

In addition to established methods like MS and NMR, emerging spectroscopic techniques are providing new avenues for the analysis and molecular fingerprinting of carotenoids such as this compound. researchgate.netnumberanalytics.com These techniques offer advantages in terms of speed, sensitivity, and the ability to perform non-invasive analysis. sciopen.com

Raman Spectroscopy is one such technique that provides detailed information about the vibrational modes of a molecule, which are characteristic of its structure and conformation. zu.edu.pknumberanalytics.com It has been used to identify carotenoids in various biological samples, including lichens. researchgate.net The extensive conjugated double bond system in carotenoids like this compound makes them particularly suitable for Raman analysis. sciopen.com While direct Raman spectra of this compound were not found in the search results, the technique's application to other carotenoids demonstrates its potential for identifying and characterizing this compound in complex matrices. researchgate.netlipidbank.jp

Other emerging techniques include various forms of vibrational spectroscopy and advanced imaging methods. mdpi.com For instance, Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy and Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy can provide complementary information about the chemical composition and electronic structure of pigments. spectroscopyonline.com These methods, often combined with chemometric data analysis, can generate a unique "molecular fingerprint" for a sample, allowing for rapid identification and quality control. americanpharmaceuticalreview.com

The table below highlights some emerging spectroscopic techniques and their potential applications in this compound research.

| Technique | Principle | Potential Application for this compound |

| Raman Spectroscopy | Measures the inelastic scattering of light, providing information on molecular vibrations. numberanalytics.com | Identification and structural characterization of this compound in biological samples. researchgate.netlipidbank.jp |

| ATR-FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample in contact with a crystal. spectroscopyonline.com | Provides information on the functional groups present in the this compound molecule. |

| UV-Vis-NIR Spectroscopy | Measures the absorption of light in the ultraviolet, visible, and near-infrared regions. spectroscopyonline.com | Characterizes the electronic transitions of the conjugated polyene chain of this compound. |

| High-Resolution Ion Mobility Spectrometry (HRIM) | Separates ions based on their size, shape, and charge. biorxiv.org | Can be coupled with mass spectrometry to improve the separation and identification of this compound isomers and isobars. biorxiv.org |

Quantitative Analysis and Method Validation for Research Applications

Accurate quantitative analysis is essential for determining the concentration of this compound in various samples for research applications. solubilityofthings.com This typically involves the use of chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). tandfonline.comlongdom.orgrsu.ac.th For reliable and reproducible results, the analytical method used for quantification must be thoroughly validated. eirgenix.comnetpharmalab.eseuropa.eu

Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. netpharmalab.eseuropa.eu Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). eirgenix.comeuropa.euich.org

In the context of this compound research, a quantitative HPLC method would involve separating the compound from other components in a sample extract and detecting it using a suitable detector, such as a photodiode array (PDA) detector set at the wavelength of maximum absorbance for this compound (around 470 nm). europa.euresearchgate.nettandfonline.com The concentration is then determined by comparing the peak area of this compound in the sample to that of a known standard. tandfonline.comrsu.ac.th In the absence of a commercial standard for this compound, the concentration can be estimated using the standard of a structurally similar carotenoid, such as astaxanthin, although this introduces a degree of uncertainty. tandfonline.com

A study on the analysis of β-carotene in capsicum oil provides a relevant example of the method validation process that would be applicable to this compound. rsu.ac.th This includes establishing linearity over a specific concentration range, determining accuracy through recovery studies, and assessing precision by analyzing replicate samples. rsu.ac.th Robustness, the ability of the method to remain unaffected by small, deliberate variations in method parameters, is also a critical aspect of validation. rsu.ac.theirgenix.com

The following table summarizes the key parameters for the validation of a quantitative analytical method for this compound.

| Validation Parameter | Description | Example Application for this compound Analysis |

| Accuracy | The closeness of the measured value to the true value. eirgenix.comich.org | Determined by spiking a sample matrix with a known amount of this compound standard and calculating the percent recovery. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. eirgenix.comich.org | Assessed at different levels (repeatability, intermediate precision) by analyzing multiple preparations of a this compound-containing sample. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. eirgenix.comich.org | Demonstrated by showing that the HPLC peak for this compound is well-resolved from other components and that the peak is spectrally pure. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org | Established by analyzing a series of this compound standard solutions of different concentrations and plotting a calibration curve. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. eirgenix.com | Defined based on the linearity studies and the expected concentration of this compound in the samples. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. eirgenix.com | Determined based on the signal-to-noise ratio of the this compound peak at low concentrations. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. eirgenix.comich.org | Established as the lowest concentration of this compound that can be reliably measured according to the validation criteria. |

Biological Roles and Ecological Significance of Phoenicoxanthin Non Clinical Contexts

Role in Pigmentation and Visual Signaling in Organisms (e.g., Avian, Aquatic)

Phoenicoxanthin plays a significant role in the coloration of various animal species, which is crucial for visual signaling. This form of communication involves the use of visual cues like body movements, specific postures, and coloration to convey information between individuals. examples.comncsu.edu

Visual signaling is not limited to mating rituals. Bright coloration can serve as a warning to predators (aposematism), indicating that the organism is toxic or unpalatable. nih.gov It can also be used in territorial disputes to signal dominance and fighting ability, potentially avoiding physical conflict. ksu.edu.sa

Table 1: Examples of Organisms and the Role of this compound in Pigmentation

| Organism Group | Role of this compound & Related Keto-carotenoids | Signaling Context |

| Fish (e.g., Salmon, Trout) | Contributes to the red-pink coloration of flesh and skin. mdpi.comcabidigitallibrary.org | Breeding displays, species recognition. frontiersin.org |

| Crustaceans (e.g., Shrimp, Lobster) | Acts as a pigment in the exoskeleton. frontiersin.org | Camouflage, health indicator. |

| Birds (e.g., Finches, Cardinals) | Metabolized from dietary carotenoids to produce red feathers. nih.gov | Mate selection, territorial defense, indicator of individual quality. ksu.edu.sa |

| Arthropods (e.g., Spider Mites) | Responsible for orange-red body coloration. nih.gov | Species recognition, potential predator deterrence. |

Antioxidant Mechanisms and Cellular Protective Functions

This compound, like other carotenoids, exhibits significant antioxidant properties. mdpi.com Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS) and free radicals, which are unstable molecules generated during normal metabolic processes and in response to environmental stressors. nih.govgoogle.com An imbalance leading to an overproduction of these reactive species results in oxidative stress, which can damage lipids, proteins, and DNA. nih.gov

The primary antioxidant mechanisms of carotenoids like this compound include:

Scavenging Free Radicals: The long polyene chain characteristic of carotenoids allows them to effectively neutralize free radicals by accepting or donating electrons, thereby stabilizing the radical species.

Quenching Singlet Oxygen: Carotenoids can absorb the energy from singlet oxygen, a highly reactive form of oxygen, and dissipate it as heat, thus preventing it from damaging cellular components. nih.gov

Inhibiting Lipid Peroxidation: By neutralizing radicals, this compound helps to break the chain reaction of lipid peroxidation, which protects the integrity and fluidity of cell membranes. mdpi.com

Studies comparing various carotenoids have shown that keto-carotenoids often possess strong antioxidant activity. mdpi.com this compound's structure, with its conjugated double bonds and ketone groups, contributes to its ability to stabilize and delocalize electrons, making it an effective antioxidant. This cellular protection is fundamental for maintaining organismal health, especially in environments with high oxidative pressure.

Table 2: Comparison of Antioxidant Activities of Selected Carotenoids

| Carotenoid | Primary Antioxidant Function | Relative Activity Context |

| This compound | Free radical scavenging, singlet oxygen quenching, inhibition of lipid peroxidation. | Exhibits potent antioxidant activity, comparable in some systems to astaxanthin (B1665798). |

| Astaxanthin | Strong free radical scavenging and singlet oxygen quenching. mdpi.com | Often considered one of the most powerful biological antioxidants, stronger than β-carotene. researchgate.net |

| Canthaxanthin (B1668269) | Effective radical scavenger and singlet oxygen quencher. mdpi.com | Potent antioxidant, also used as a colorant. nih.gov |

| β-Carotene | Radical scavenging, precursor to Vitamin A. wikipedia.org | Antioxidant activity is well-documented, but can be lower than keto-carotenoids like astaxanthin. mdpi.com |

| Zeaxanthin (B1683548) | Potent ROS scavenger, particularly in ocular tissues. nih.gov | Protects lipids, proteins, and DNA from oxidative damage. nih.gov |

Contribution to Photoprotection in Photosynthetic Systems

In photosynthetic organisms like algae and cyanobacteria, carotenoids play an essential dual role: light harvesting and photoprotection. csic.eswikipedia.org While not directly involved in the primary photosynthetic reactions in all organisms, secondary carotenoids like this compound are crucial for protecting the photosynthetic apparatus from damage caused by excess light. mdpi.com

When photosynthetic systems absorb more light energy than they can use for carbon fixation, the excess energy can lead to the formation of harmful ROS. rsc.org Carotenoids provide photoprotection through a process called non-photochemical quenching (NPQ), where they dissipate this excess energy as heat. wikipedia.org

The key photoprotective functions involving carotenoids are:

Energy Dissipation: They can accept excess energy from excited chlorophyll (B73375) molecules and dissipate it safely, preventing the formation of singlet oxygen. wikipedia.orgfrontiersin.org

ROS Scavenging: If ROS are formed, carotenoids can directly scavenge them, protecting vital components of the photosynthetic machinery. rsc.org

In some microalgae, the accumulation of keto-carotenoids, including intermediates like this compound, is a response to environmental stress such as high light intensity or nutrient deprivation. mdpi.com These pigments are often localized outside the chloroplasts and serve as a protective shield against harsh conditions. mdpi.com

Investigation of Trophic Transfer and Accumulation in Food Webs

Trophic transfer is the process by which substances are passed from one organism to another through consumption, moving up the food chain. slu.seresearchgate.net Since animals cannot synthesize carotenoids de novo, their accumulation of these compounds is entirely dependent on their diet. nih.govfrontiersin.org

The transfer of this compound and other carotenoids begins with primary producers like algae and plants. csic.es These are consumed by primary consumers (herbivores), such as zooplankton or certain insects, which are then eaten by secondary and tertiary consumers (carnivores), like fish and birds.

Several factors influence the bioaccumulation of carotenoids in a food web:

Metabolic Capability: Organisms vary in their ability to absorb, modify, and store dietary carotenoids. For instance, some crustaceans can efficiently convert β-carotene and zeaxanthin from phytoplankton into astaxanthin, with this compound as an intermediate. frontiersin.org In contrast, salmonid fish cannot synthesize astaxanthin but can absorb it directly from their diet of crustaceans. researchgate.net

Lipophilicity: As fat-soluble compounds, carotenoids tend to accumulate in the fatty tissues of organisms. nih.gov

Bioavailability: The form of the carotenoid (e.g., free or esterified) can affect its absorption and transfer. researchgate.net

The study of carotenoid transfer through food webs is essential for understanding how these vital compounds are distributed in ecosystems. nih.govrsc.org A disruption at the base of the food web, such as a decline in carotenoid-producing phytoplankton, could limit the availability of these pigments for higher trophic levels, potentially impacting their health, antioxidant capacity, and reproductive success. frontiersin.org

Exploration of Signaling Functions and Metabolic Interactions

Beyond their roles in pigmentation and antioxidant defense, there is growing interest in the signaling functions and metabolic interactions of carotenoids and their derivatives. Carotenoid cleavage products, known as apocarotenoids, can act as signaling molecules that regulate various biological processes. csic.es

While research on the specific signaling roles of this compound is still developing, the broader field of carotenoid metabolism provides a framework for its potential functions. The production of this compound is an integral step in the astaxanthin biosynthesis pathway, which is tightly regulated. rsc.org This pathway involves a series of enzymatic reactions, including hydroxylation and ketolation of the β-ionone rings of β-carotene. nih.gov

The interaction of this compound with other metabolic pathways is an area of active investigation. For example, the synthesis of carotenoids is linked to core metabolic pathways that provide the necessary precursors, such as the methylerythritol 4-phosphate (MEP) pathway in plastids. wikipedia.orgnih.gov The introduction of a new carotenoid pathway, as seen in genetically engineered organisms, can trigger a broad reprogramming of cellular metabolism to accommodate the new compound and maintain homeostasis. nih.gov This includes adjustments in membrane structure, energy generation, and redox balance. nih.gov

Furthermore, there is evidence that carotenoids can influence gene expression. For example, some carotenoids can activate transcription factors like Nrf2, which is a master regulator of cellular antioxidant responses. mdpi.comnih.gov These interactions suggest that this compound may not just be a passive pigment or antioxidant but could also play a more active role in cellular regulation and signaling.

Derivatives and Structural Modifications of Phoenicoxanthin in Research

Characterization of Phoenicoxanthin Esters (e.g., Fatty Acid Esters)

This compound, a xanthophyll, possesses a hydroxyl group that can be esterified with fatty acids. This modification is a common occurrence in nature for many carotenoids. nih.govresearchgate.net Research has shown that this compound can be found in both its free form and as fatty acid esters. researchgate.netcore.ac.uk The process of esterification involves the formation of an ester bond between the hydroxyl group of the carotenoid and the carboxyl group of a fatty acid. This structural change increases the lipophilicity of the carotenoid, which can affect its stability, deposition in tissues, and bioavailability.

The identification and characterization of these esters are primarily accomplished using advanced analytical techniques. High-resolution mass spectrometry (MS/MS) is a key tool that allows for the precise identification of the fatty acids attached to the this compound molecule. researchgate.net Studies have successfully identified specific this compound esters in various biological sources. For example, in genetically engineered tomatoes designed to produce ketocarotenoids, this compound was found esterified with myristic acid (C14:0) and palmitic acid (C16:0). researchgate.net In the bacterium Micrococcus roseus, this compound was also isolated in an esterified form. nih.govasm.org

While direct research on the full range of this compound-esterified fatty acids is specific, studies on related xanthophylls, such as astaxanthin (B1665798) in the spiny lobster Panulirus japonicus, have identified a wide array of esterified fatty acids, including saturated and unsaturated ones like stearic acid (C18:0), oleic acid (C18:1), eicosapentaenoic acid (EPA, C20:5), and docosahexaenoic acid (DHA, C22:6). researchgate.net This suggests that this compound may also be esterified with a diverse profile of fatty acids in different organisms.

| Fatty Acid Name | Chemical Formula | Source of Identification | Citation |

|---|---|---|---|

| Myristic Acid | C14:0 | Genetically Modified Tomato | researchgate.net |

| Palmitic Acid | C16:0 | Genetically Modified Tomato | researchgate.net |

Investigation of Stereoisomeric Forms and Their Biological Implications

Stereoisomerism is a critical aspect of carotenoid chemistry, where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. solubilityofthings.comallen.in For this compound, which has a chiral center at the 3-position of its β-ionone ring, different spatial arrangements, or stereoisomers, can exist.

Research has focused on identifying the specific stereoisomers of this compound found in nature, as this can have significant biological implications. The stereoisomer of this compound produced in certain biosynthetic systems has been determined to have an S configuration at the C3-hydroxyl group, referred to as (3S)-phoenicoxanthin. researchgate.net This particular form is noted as being the biologically active configuration. researchgate.net

The significance of stereochemistry is well-documented for the closely related carotenoid astaxanthin, which has two chiral centers (at C3 and C3'). Astaxanthin can exist as three stereoisomers: (3S,3'S), (3R,3'R), and the meso form (3R,3'S). researchgate.net Synthetic astaxanthin is a racemic mixture of these isomers, whereas naturally occurring astaxanthin is typically found as a single, specific stereoisomer, such as the (3S,3'S) form from the microalga Haematococcus pluvialis. researchgate.net Different stereoisomers of astaxanthin have been shown to have varying levels of bioavailability and pigmentation efficiency in aquaculture. researchgate.net These findings underscore the principle that the specific three-dimensional structure of a carotenoid is crucial for its biological function, a concept that extends to this compound. The investigation of this compound's stereoisomers is therefore essential for understanding its activity in biological systems.

| Compound | Stereoisomer | Significance/Source | Citation |

|---|---|---|---|

| This compound | (3S)-configuration | Identified as the biologically active form in some studies. | researchgate.net |

| Astaxanthin | (3S,3'S) | Naturally synthesized by the alga Haematococcus pluvialis. | researchgate.net |

| Astaxanthin | (3R,3'R) | Naturally synthesized by the yeast Xanthophyllomyces dendrorhous. | researchgate.net |

| Astaxanthin | Racemic mixture (1:2:1 of 3S,3'S : 3R,3'S : 3R,3'R) | Typical composition of synthetic astaxanthin. | researchgate.net |

Research into Modified this compound Structures and Structure-Function Relationships

Understanding the relationship between the structure of this compound and its function is a key area of research. This involves studying how modifications to its fundamental structure impact its properties, such as antioxidant activity. The function of carotenoids is intrinsically linked to their molecular structure, particularly the system of conjugated double bonds and the presence of oxygen-containing functional groups. nih.gov

This compound is structurally an intermediate in the biosynthetic pathway between canthaxanthin (B1668269) and astaxanthin in some organisms. mdpi.com Research involving the genetic engineering of plants and microorganisms to produce ketocarotenoids provides insight into structure-function relationships. nih.govnih.gov By introducing genes that encode enzymes like β-carotene ketolase and hydroxylase, scientists can induce the production of canthaxanthin, this compound, and astaxanthin. nih.gov Studying these engineered organisms allows for a comparative analysis of how the addition of a hydroxyl group (canthaxanthin to this compound) or a second hydroxyl group (this compound to astaxanthin) affects the compound's stability, accumulation, and biological activity within the cell.

The antioxidant capacity of carotenoids is a major focus of structure-function research. The ability to quench singlet oxygen and scavenge free radicals is highly dependent on the molecule's polyene chain length and terminal ring groups. nih.gov For instance, the presence of keto groups, as seen in this compound, is known to enhance antioxidant properties compared to simple carotenes. nih.gov Studies on other xanthophylls like fucoxanthin (B1674175) and mytiloxanthin (B1249265) have shown that unique structural features, such as allenic bonds or specific functional groups, contribute to their potent antioxidant effects. nih.gov This suggests that creating modified this compound structures—for example, by altering the conjugation system or introducing new functional groups—could modulate its antioxidant potential and other biological activities. Research in this area aims to develop novel carotenoid derivatives with enhanced or specific functions for various applications.

Future Research Directions and Unexplored Avenues in Phoenicoxanthin Studies

Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of phoenicoxanthin is part of the broader ketocarotenoid pathway, which is not ubiquitous in nature and is primarily found in microorganisms and some marine animals. nih.govnih.gov The conversion of β-carotene to astaxanthin (B1665798) involves a series of hydroxylation and ketolation reactions, with this compound appearing as a key intermediate. uri.edursc.org A proposed metabolic pathway involves the sequence: β-carotene → echinenone (B51690) → canthaxanthin (B1668269) → this compound → astaxanthin. uri.edu

The enzymes central to this transformation are β-carotene ketolase (also known as CrtW or β-ring 4-oxygenase) and β-carotene hydroxylase (CrtZ). mdpi.com These enzymes exhibit promiscuity, meaning they can act on various substrates within the pathway. mdpi.com For instance, CrtW can add a keto group to a β-ring, and CrtZ can add a hydroxyl group, with both enzymes capable of acting on intermediates like β-carotene, zeaxanthin (B1683548), and canthaxanthin. nih.govmdpi.com The product of CrtW acting on adonixanthin is this compound.

Future research will likely focus on:

Discovery of Novel Enzymes: Prospecting for novel ketolase and hydroxylase enzymes in diverse organisms, such as marine bacteria, microalgae, and extremophiles. mdpi.comresearchgate.net The identification of enzymes with higher specificity, efficiency, or different optimal operating conditions could be crucial for targeted this compound production. For example, researchers identified an enzyme from Adonis aestivalis capable of desaturating the 3,4 positions of the β-ring, which could open new metabolic engineering opportunities. researchgate.net

Characterization of Pathway Dynamics: While the general pathway is understood, the precise kinetics and substrate preferences of the involved enzymes require more in-depth characterization. nih.gov Understanding the low substrate specificity of CrtW and CrtZ from Agrobacterium aurantiacum allowed for the production of several astaxanthin intermediates, including this compound. nih.gov Further studies could reveal alternative or more efficient biosynthetic routes in different organisms. aocs.org

Elucidation of Regulatory Mechanisms: Investigating the genetic and environmental factors that regulate the expression of ketocarotenoid biosynthetic genes is a critical next step. This knowledge is essential for manipulating organisms to accumulate specific intermediates like this compound.

Development of Advanced Genetic and Metabolic Engineering Platforms for Sustainable Production

The rarity of this compound in common food sources necessitates the development of bio-based production systems. nih.gov Metabolic engineering of both native carotenoid-producing organisms and non-carotenogenic hosts presents a promising strategy for sustainable production. mdpi.comgsa.ac.uk

Key future research directions include:

Host Organism Optimization: Significant efforts have been made to engineer bacteria (Escherichia coli), yeast (Xanthophyllomyces dendrorhous, Yarrowia lipolytica), microalgae (Chlamydomonas reinhardtii), and plants (tomato, carrot) for ketocarotenoid production. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Future work should focus on comparing these platforms specifically for this compound accumulation and developing strains that are robust for industrial-scale fermentation or cultivation.

Pathway Engineering and Balancing: The accumulation of this compound instead of the final product, astaxanthin, requires precise control over the biosynthetic pathway. This can be achieved by balancing the expression levels and activities of the ketolase (CrtW) and hydroxylase (CrtZ) enzymes. mdpi.com For example, in an engineered E. coli strain, the accumulation of intermediates like this compound and canthaxanthin pointed to a lower expression level of the hydroxylase gene, suggesting that fine-tuning enzyme ratios is critical. mdpi.com Strategies may involve using promoters of varying strengths, engineering enzyme variants, or silencing competing metabolic pathways that divert precursors away from ketocarotenoid synthesis. nih.govnih.gov

Application of Comprehensive Omics Technologies (Genomics, Proteomics, Metabolomics)

To move beyond single-gene modifications and achieve a holistic understanding of how to engineer organisms for this compound production, the application of "omics" technologies is indispensable. rsc.orgfrontiersin.org These technologies allow for a system-level view of the cellular changes that occur in response to metabolic engineering. nih.gov

Future research will greatly benefit from:

Integrated Omics Analyses: Combining transcriptomics, proteomics, and metabolomics can reveal the global metabolic response to enhanced ketocarotenoid synthesis. nih.gov Studies in engineered maize and banana have shown that forcing high production of carotenoids has pleiotropic effects, impacting primary metabolism, particularly carbohydrate pathways that supply the necessary precursors. nih.govmusalit.orgresearchgate.net Similar analyses in this compound-producing strains can identify unforeseen metabolic bottlenecks or regulatory feedback loops.

Identifying Regulatory Networks: Omics data can help uncover the complex regulatory networks that govern carotenoid biosynthesis and storage. frontiersin.orgfrontiersin.org This includes identifying transcription factors or signaling molecules that respond to metabolic flux or environmental cues, which could then be targeted for further engineering. researchgate.net

Comparative Omics: Comparing the proteomes and metabolomes of high-producing engineered strains with their low-producing counterparts can provide a detailed map of the factors required for efficient synthesis and accumulation. musalit.org This approach can guide the rational design of future metabolic engineering strategies. nih.gov

Innovation in High-Throughput and Non-Invasive Analytical Methods

The development and screening of large libraries of engineered microbial strains or plant varieties require analytical methods that are both rapid and reliable. mountainscholar.org Traditional methods like High-Performance Liquid Chromatography (HPLC) are accurate but often too slow and costly for large-scale screening. mountainscholar.orgtandfonline.com

Future innovation in this area should focus on:

High-Throughput Screening (HTS) Assays: Developing HTS methods is crucial for rapidly identifying promising candidates from large mutant libraries. nih.govacs.org This includes adapting spectrophotometric or colorimetric assays to microplate formats (e.g., 96-well plates) to quickly estimate total ketocarotenoid content. mountainscholar.orgacs.org A method for screening β-carotene hydroxylase activity has been developed, which is a key step towards engineering the pathway that produces this compound. nih.gov

Advanced Chromatographic Techniques: The use of modern chromatography, such as Ultra-High-Pressure Liquid Chromatography (UHPLC) with core-shell columns, can significantly reduce analysis time while maintaining high resolution, enabling the separation of complex carotenoid mixtures, including this compound and its isomers, in minutes. nih.govresearchgate.net

Non-Invasive and Real-Time Monitoring: Exploring non-invasive techniques, such as Raman spectroscopy or other spectral imaging methods, could allow for the real-time monitoring of this compound accumulation within living cells or tissues. This would provide dynamic information about production kinetics without the need for destructive sampling.

In-depth Ecological and Evolutionary Studies of this compound Distribution and Function

While much of the focus is on production, fundamental questions about the natural role of this compound remain. Understanding its distribution and function in ecosystems can provide valuable insights into its biological properties and potential applications.

Unexplored avenues include:

Mapping Natural Distribution: Systematically surveying diverse ecosystems, particularly marine environments and extreme habitats, for organisms that naturally produce this compound. mdpi.com This could reveal new species with unique carotenoid profiles and provide clues about the environmental conditions that favor its synthesis.

Investigating Ecological Roles: The vibrant colors of ketocarotenoids play a significant role in animal signaling and mate selection, particularly in birds and crustaceans. auburn.eduresearchgate.net Research has shown that animals metabolize dietary yellow carotenoids into red ketocarotenoids, and this conversion process is linked to individual health and quality. auburn.edu Future studies could investigate the specific role of this compound as a colorant or as an honest signal of fitness in the species that accumulate it.

Evolution of Biosynthetic Pathways: Studying the genetics of carotenoid processing across different taxa can illuminate how the pathways for ketocarotenoid synthesis, including the production of this compound, have evolved. davetoews.comresearchgate.net Comparative genomics can reveal how the necessary enzymes, like ketolases, were acquired and adapted in different lineages, from crustaceans to birds. auburn.eduube.fr

Integration with Biorefinery Concepts for Value-Added Products

For the bio-production of this compound to be economically viable, it should be integrated into a biorefinery framework. This approach aims to utilize all components of the biomass, creating multiple co-products and minimizing waste.

Future research should explore:

Developing Multipurpose Production Hosts: Using production organisms that generate other valuable compounds in addition to this compound. For example, many microalgae and thraustochytrids that produce carotenoids also accumulate high levels of valuable polyunsaturated fatty acids (PUFAs). tandfonline.commdpi.com

Valorizing Residual Biomass: After extracting the high-value this compound, the remaining biomass (rich in proteins, carbohydrates, and lipids) can be processed into other products, such as animal feed, biofuels, or bio-based chemicals.

Q & A

What frameworks help formulate ethical and feasible research questions for this compound’s therapeutic potential?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible : Pilot studies to confirm compound availability.

- Ethical : Adhere to ARRIVE guidelines for animal studies.

- Novel : Focus on understudied mechanisms (e.g., epigenetic modulation).

- Relevant : Align with global health priorities (e.g., oxidative stress-related diseases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.